(3-Chloro-4-cyclopropoxyphenyl)boronic acid
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Overview
Description
(3-Chloro-4-cyclopropoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a cyclopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-cyclopropoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-cyclopropoxyphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like 1,4-dioxane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-cyclopropoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-4-cyclopropoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-4-cyclopropoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling. This is followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Cyclopropoxyphenylboronic acid
Comparison: (3-Chloro-4-cyclopropoxyphenyl)boronic acid is unique due to the presence of both a chloro and a cyclopropoxy group on the phenyl ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the chloro group can participate in substitution reactions, while the cyclopropoxy group can influence the electronic properties of the molecule, affecting its reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C9H10BClO3 |
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Molecular Weight |
212.44 g/mol |
IUPAC Name |
(3-chloro-4-cyclopropyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7,12-13H,2-3H2 |
InChI Key |
MWXVGFJYMRKKNN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2CC2)Cl)(O)O |
Origin of Product |
United States |
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